molecular formula C15H32O8Si B13733663 6,6-Bis(2-methoxyethoxy)oxiran-11-yl-2,5,10-trioxa-6-silaundecane CAS No. 17907-81-2

6,6-Bis(2-methoxyethoxy)oxiran-11-yl-2,5,10-trioxa-6-silaundecane

Katalognummer: B13733663
CAS-Nummer: 17907-81-2
Molekulargewicht: 368.49 g/mol
InChI-Schlüssel: CESKYMDZTHKIPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,6-Bis(2-methoxyethoxy)oxiran-11-yl-2,5,10-trioxa-6-silaundecane is a complex organosilicon compound known for its unique structural properties. This compound is characterized by the presence of an oxirane ring and multiple ether linkages, which contribute to its reactivity and versatility in various chemical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Bis(2-methoxyethoxy)oxiran-11-yl-2,5,10-trioxa-6-silaundecane typically involves the reaction of appropriate silane precursors with epoxides and ether compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the oxirane ring and the incorporation of ether linkages .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing advanced reactors and separation techniques to ensure high purity and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient synthesis and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

6,6-Bis(2-methoxyethoxy)oxiran-11-yl-2,5,10-trioxa-6-silaundecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring can yield diols, while nucleophilic substitution can produce a variety of substituted ether compounds .

Wissenschaftliche Forschungsanwendungen

6,6-Bis(2-methoxyethoxy)oxiran-11-yl-2,5,10-trioxa-6-silaundecane has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 6,6-Bis(2-methoxyethoxy)oxiran-11-yl-2,5,10-trioxa-6-silaundecane involves its interaction with molecular targets through its oxirane ring and ether linkages. The oxirane ring can undergo ring-opening reactions, forming reactive intermediates that can interact with various biological molecules. The ether linkages provide stability and flexibility, allowing the compound to form stable complexes with target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6,6-Bis(2-methoxyethoxy)oxiran-11-yl-2,5,10-trioxa-6-silaundecane is unique due to its combination of an oxirane ring and multiple ether linkages, providing a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

17907-81-2

Molekularformel

C15H32O8Si

Molekulargewicht

368.49 g/mol

IUPAC-Name

tris(2-methoxyethoxy)-[3-(oxiran-2-ylmethoxy)propyl]silane

InChI

InChI=1S/C15H32O8Si/c1-16-6-9-21-24(22-10-7-17-2,23-11-8-18-3)12-4-5-19-13-15-14-20-15/h15H,4-14H2,1-3H3

InChI-Schlüssel

CESKYMDZTHKIPO-UHFFFAOYSA-N

Kanonische SMILES

COCCO[Si](CCCOCC1CO1)(OCCOC)OCCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.